(1S,2S)-3-chlorocyclohex-3-ene-1,2-diol
Description
(1S,2S)-3-Chlorocyclohex-3-ene-1,2-diol is a chiral diol characterized by a cyclohexene ring substituted with chlorine at the 3-position and hydroxyl groups at the 1- and 2-positions in a cis-configuration (1S,2S stereochemistry). This compound is enzymatically synthesized and serves as a critical intermediate in organic synthesis, particularly for preparing ascorbate derivatives . Its enantiopure form ensures high specificity in downstream pharmaceutical and chemical applications. The chlorine substituent enhances electrophilicity, making it reactive in ring-opening and substitution reactions, while the diol structure provides sites for further functionalization.
Properties
CAS No. |
176166-15-7 |
|---|---|
Molecular Formula |
C6H9ClO2 |
Molecular Weight |
148.59 g/mol |
IUPAC Name |
(1S,2S)-3-chlorocyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C6H9ClO2/c7-4-2-1-3-5(8)6(4)9/h2,5-6,8-9H,1,3H2/t5-,6+/m0/s1 |
InChI Key |
POQMPIZDNRDMKF-NTSWFWBYSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](C(=C1)Cl)O)O |
Canonical SMILES |
C1CC(C(C(=C1)Cl)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-3-chlorocyclohex-3-ene-1,2-diol typically involves the following steps:
Starting Material: The synthesis often begins with cyclohexene, a readily available starting material.
Hydroxylation: The hydroxyl groups are introduced via a dihydroxylation reaction. This can be accomplished using osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium permanganate (KMnO₄) under mild conditions to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of (1S,2S)-3-chlorocyclohex-3-ene-1,2-diol may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-3-chlorocyclohex-3-ene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇).
Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of 3-chlorocyclohex-3-ene-1,2-dione.
Reduction: Formation of 3-chlorocyclohexane-1,2-diol.
Substitution: Formation of 3-azidocyclohex-3-ene-1,2-diol.
Scientific Research Applications
Chemistry
In organic synthesis, (1S,2S)-3-chlorocyclohex-3-ene-1,2-diol serves as a valuable intermediate for the preparation of more complex molecules. Its chiral centers make it useful in the synthesis of enantiomerically pure compounds.
Biology
The compound’s structural features allow it to interact with biological molecules, making it a candidate for studying enzyme-substrate interactions and as a building block for biologically active compounds.
Medicine
In medicinal chemistry, (1S,2S)-3-chlorocyclohex-3-ene-1,2-diol can be used to develop new pharmaceuticals, particularly those targeting specific enzymes or receptors due to its chiral nature.
Industry
Industrially, the compound can be used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism by which (1S,2S)-3-chlorocyclohex-3-ene-1,2-diol exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Cyclohexene Diols
The target compound belongs to a family of halogen-substituted cyclohexene diols. Key analogs include bromo- and fluoro-derivatives, which exhibit distinct physicochemical and biological properties due to differences in halogen electronegativity, atomic size, and bond strength.
Table 1: Comparison of Halogenated Cyclohexene Diols
Key Findings :
- Chlorine vs. Bromine : The brominated analog () is utilized in vindoline synthesis due to its ability to undergo selective ring-opening reactions, attributed to bromine’s polarizability. However, its larger atomic size reduces solubility compared to the chloro-derivative .
- Chlorine vs. Fluorine : The fluorinated compound () exhibits greater metabolic stability, making it valuable in medicinal chemistry research. Fluorine’s electronegativity strengthens the C–F bond, reducing unintended side reactions .
Pharmaceutical Diol Intermediates
Several diol intermediates share structural or functional similarities with the target compound but differ in ring systems and substituents, leading to divergent biological activities.
Table 2: Comparison with Pharmaceutical Diols
Key Findings :
- Oseltamivir Intermediate: The amino and carboxylic acid groups in (3R,4S,5R)-5-amino-3,4-dihydroxycyclohex-1-enecarboxylic acid enable binding to viral neuraminidase, a mechanism absent in the chloro-diol .
- Indinavir Intermediate : The indene ring in (1S,2R)-2,3-dihydro-1H-indene-1,2-diol enhances rigidity, optimizing interactions with HIV protease’s active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
